molecular formula C13H10ClN B6258024 (4-chlorophenyl)(phenyl)methanimine CAS No. 41839-60-5

(4-chlorophenyl)(phenyl)methanimine

Cat. No. B6258024
CAS RN: 41839-60-5
M. Wt: 215.7
InChI Key:
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Description

(4-chlorophenyl)(phenyl)methanimine, also known as 4CPP, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a monoamine oxidase inhibitor (MAOI) and has been used in laboratory experiments to study the effects of MAOI on biochemical and physiological processes. 4CPP has been found to have a wide range of effects on various biochemical and physiological processes, including the inhibition of monoamine oxidase activity, the regulation of neurotransmitter release, and the modulation of serotonin levels.

Scientific Research Applications

(4-chlorophenyl)(phenyl)methanimine has been studied for its potential applications in scientific research. It has been used in laboratory experiments to study the effects of MAOI on biochemical and physiological processes. It has also been used to study the effects of monoamine oxidase inhibitors on neurotransmitter release, serotonin levels, and other processes. Additionally, (4-chlorophenyl)(phenyl)methanimine has been used to study the effects of MAOI on the metabolism of drugs in the body, as well as its potential use as a drug delivery system.

Mechanism of Action

(4-chlorophenyl)(phenyl)methanimine acts as an MAOI, which means that it inhibits the activity of monoamine oxidase enzymes. These enzymes are responsible for the breakdown of monoamine neurotransmitters, such as serotonin and dopamine. By inhibiting the activity of these enzymes, (4-chlorophenyl)(phenyl)methanimine increases the levels of these neurotransmitters, resulting in a variety of effects on biochemical and physiological processes.
Biochemical and Physiological Effects
(4-chlorophenyl)(phenyl)methanimine has been found to have a wide range of effects on biochemical and physiological processes. It has been shown to inhibit monoamine oxidase activity, regulate neurotransmitter release, and modulate serotonin levels. Additionally, (4-chlorophenyl)(phenyl)methanimine has been found to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. It has also been found to have neuroprotective effects, as well as to modulate the release of hormones such as cortisol and adrenaline.

Advantages and Limitations for Lab Experiments

(4-chlorophenyl)(phenyl)methanimine has several advantages for use in laboratory experiments. It is relatively stable and can be stored at room temperature. Additionally, it is easy to synthesize and has a high yield. However, (4-chlorophenyl)(phenyl)methanimine also has several limitations for use in laboratory experiments. It is a potent MAOI and must be handled with care, as it can cause serious side effects if not used properly. Additionally, (4-chlorophenyl)(phenyl)methanimine is not approved for use in humans and should only be used in laboratory experiments.

Future Directions

There are several potential future directions for (4-chlorophenyl)(phenyl)methanimine research. One potential direction is to further study its effects on biochemical and physiological processes. Additionally, further research could be done on its potential use as a drug delivery system. Additionally, research could be done on its potential use in the treatment of neurological disorders, such as depression and anxiety. Finally, research could be done on its potential use in the treatment of other diseases, such as cancer and heart disease.

Synthesis Methods

(4-chlorophenyl)(phenyl)methanimine can be synthesized in a laboratory by the reaction of 4-chlorophenylacetic acid and phenylhydrazine in acetic acid. This reaction proceeds via a condensation reaction, resulting in the formation of the desired product. The reaction can be carried out at room temperature and the reaction time is typically 30 minutes. The yield of the reaction is typically around 80%.

properties

{ "Design of the Synthesis Pathway": "The synthesis of (4-chlorophenyl)(phenyl)methanimine can be achieved through a condensation reaction between 4-chlorobenzaldehyde and aniline.", "Starting Materials": [ "4-chlorobenzaldehyde", "aniline", "sodium hydroxide", "ethanol" ], "Reaction": [ "Dissolve 4-chlorobenzaldehyde (1.0 equiv) and aniline (1.2 equiv) in ethanol.", "Add sodium hydroxide (1.2 equiv) to the mixture and stir for 2-3 hours at room temperature.", "Heat the reaction mixture to reflux for 4-6 hours.", "Cool the mixture to room temperature and filter the precipitate.", "Wash the precipitate with ethanol and dry under vacuum to obtain the desired product, (4-chlorophenyl)(phenyl)methanimine." ] }

CAS RN

41839-60-5

Product Name

(4-chlorophenyl)(phenyl)methanimine

Molecular Formula

C13H10ClN

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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